REACTION_CXSMILES
|
[NH:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH:6]=[N:7][CH2:8][CH2:9][CH2:10][CH2:11][C:12]([O-:14])=O>[Pt]=O.C(O)C>[NH:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH2:6][N:7]1[CH2:8][CH2:9][CH2:10][CH2:11][C:12]1=[O:14]
|
Name
|
5-[[(1H-pyrrol-2-yl)methylen]amino]pentanoate
|
Quantity
|
150 g
|
Type
|
reactant
|
Smiles
|
N1C(=CC=C1)C=NCCCCC(=O)[O-]
|
Name
|
|
Quantity
|
120 g
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
3.3 g
|
Type
|
catalyst
|
Smiles
|
[Pt]=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After the calculated amount of hydrogen was consumed
|
Type
|
FILTRATION
|
Details
|
the catalyst was filtered off
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in dichloromethane
|
Type
|
WASH
|
Details
|
the organic phase was washed three times with a sodium hydroxide 3N solution
|
Type
|
DISTILLATION
|
Details
|
The product was distilled at 13.30 Pa (bp. 100-130° C
|
Type
|
CUSTOM
|
Details
|
The residue was crystallized from cyclohexane and hexane
|
Type
|
FILTRATION
|
Details
|
The product was filtered off
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
N1C(=CC=C1)CN1C(CCCC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 193 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 139.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |